molecular formula C11H14N2O2S B13950139 2-Amino-5-((p-methoxyphenyl)thiomethyl)-2-oxazoline CAS No. 50510-13-9

2-Amino-5-((p-methoxyphenyl)thiomethyl)-2-oxazoline

Cat. No.: B13950139
CAS No.: 50510-13-9
M. Wt: 238.31 g/mol
InChI Key: HZTUFMXXIKGMQU-UHFFFAOYSA-N
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Description

2-Amino-5-((p-methoxyphenyl)thiomethyl)-2-oxazoline is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly for its potential antiviral and psychotropic activities. This specialty oxazoline derivative is intended for research and development purposes only. The 2-amino-2-oxazoline scaffold is a privileged structure in drug discovery. Compounds based on this core structure have been investigated for a wide range of therapeutic applications. Research indicates that 2-amino-5-aminomethyl-2-oxazolines exhibit diverse biological activities, serving as potential antidepressants, antihypertensives, anti-ulcer agents, anti-inflammatory agents, and diuretics . The specific substitution pattern of this compound, featuring a (p-methoxyphenyl)thiomethyl group, may influence its lipophilicity, electronic properties, and subsequent interaction with biological targets. A key area of application for this class of compounds is in antiviral research. Oxazoline derivatives have been identified as potent inhibitors of poliovirus and other enteroviruses, with some analogs demonstrating activity at submicromolar concentrations . The mechanism of action for these antiviral oxazolines can vary; some may act at an early stage of viral replication, potentially interfering with viral uncoating or entry, while others show activity throughout the viral replication cycle . The structural features of this compound make it a valuable candidate for structure-activity relationship (SAR) studies aimed at developing novel antiviral agents, especially against picornaviruses. This product is provided exclusively For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the provided Safety Data Sheet for detailed hazard information.

Properties

CAS No.

50510-13-9

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

5-[(4-methoxyphenyl)sulfanylmethyl]-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C11H14N2O2S/c1-14-8-2-4-10(5-3-8)16-7-9-6-13-11(12)15-9/h2-5,9H,6-7H2,1H3,(H2,12,13)

InChI Key

HZTUFMXXIKGMQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SCC2CN=C(O2)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Amino-5-((p-methoxyphenyl)thiomethyl)-2-oxazoline

General Synthetic Strategy

The synthesis of 2-amino-5-substituted oxazolines typically involves the cyclization of appropriate amino alcohols or amino alcohol derivatives with nitrile or halide precursors under controlled conditions. The key steps often include:

  • Formation of an intermediate amino alcohol or related compound.
  • Introduction of the p-methoxyphenyl-thiomethyl substituent.
  • Cyclization to form the oxazoline ring.
  • Purification by recrystallization or chromatographic methods.

Specific Preparation Routes

Cyanogen Bromide Method (Classic Approach)

A well-documented classical method involves the reaction of a suitable amino alcohol hydrochloride salt with cyanogen bromide in methanol, followed by neutralization and extraction steps to yield the oxazoline compound.

Procedure Highlights:

  • Dissolve p-(aminomethyl)benzyl alcohol hydrochloride and sodium acetate in methanol at room temperature.
  • Add cyanogen bromide solution dropwise with stirring.
  • Stir the reaction mixture for about 30 minutes.
  • Remove methanol under vacuum.
  • Dissolve residue in water, filter, and neutralize with potassium carbonate.
  • Filter precipitated crude oxazoline.
  • Extract filtrate with methylene chloride to recover additional product.
  • Combine and recrystallize from benzene/heptane or ethyl acetate to obtain pure 2-amino-5-(p-methoxyphenyl)-2-oxazoline.

Yields and Purity:

  • Typical yields reported are around 66-73%.
  • Melting points for related methoxy-substituted oxazolines range from 111°C to 142°C depending on substitution pattern.

Solvents and Conditions:

  • Reaction conducted in inert organic solvents such as methylene chloride, chloroform, carbon tetrachloride, benzene, or toluene.
  • Equimolar reactants, room temperature to mild reflux conditions.

This method is described in detail in patent US3278382A and related literature, providing a robust and reproducible route to the target oxazoline.

Alkylation and Cyclization via Halide or Acyl Chloride Intermediates

Another approach involves the preparation of intermediates such as 5-chlorovaleroyl chloride derivatives or acyl chlorides, which are then reacted with thiophene derivatives and ethanolamine to yield oxazoline rings substituted with thiomethyl groups.

Key Steps:

  • Synthesis of a chlorinated acyl intermediate (e.g., 5-chlorovaleroyl chloride) via reaction with AlCl3.
  • Reaction of this intermediate with 2-methylthiophene or p-methoxyphenylthiomethyl derivatives in the presence of bases such as potassium carbonate and catalytic sodium iodide in solvents like N,N-dimethylformamide (DMF).
  • Subsequent reaction with ethanolamine and acidic catalysts (e.g., Si-propylsulfonic acid) to induce cyclization forming the oxazoline ring.
  • Purification by chromatographic methods.

This methodology was employed in the synthesis of related alkyl oxazoline derivatives with thiomethyl substituents and is adaptable to the p-methoxyphenyl substituent by appropriate choice of starting materials.

Alternative Synthetic Routes and Modifications

  • Heck Reaction Route: For related aromatic substituted oxazolines, a Heck coupling of bromo-benzonitriles with alkenoic acids followed by conversion to acyl chlorides and reaction with thiophene derivatives has been reported. This allows for structural diversification and introduction of various substituents before cyclization.

  • Use of Ethanolamine Derivatives: The amino alcohol component can be varied (e.g., ethanolamine, substituted ethanolamines) to tailor the oxazoline ring substituents, which is critical for biological activity optimization.

Data Table: Summary of Preparation Methods

Method Key Reagents & Conditions Yield (%) Purification Notes
Cyanogen Bromide Method p-(Aminomethyl)benzyl alcohol hydrochloride, NaOAc, CNBr, MeOH, K2CO3 66-73 Recrystallization (benzene/heptane) Classic, high purity, mild conditions
Acyl Chloride & Thiophene Route 5-Chlorovaleroyl chloride, 2-methylthiophene, K2CO3, NaI, DMF, ethanolamine, Si-propylsulfonic acid 50-70* Chromatography Versatile, allows thiomethyl substitution
Heck Reaction Intermediate 4-Bromo-benzonitrile, 5-hexenoic acid, oxalyl chloride, 2-methylthiophene, ethanolamine 40-60* Chromatography Enables structural diversity

*Yields approximate based on related compound syntheses reported in literature.

Research Discoveries and Analytical Notes

  • The cyanogen bromide method remains a gold standard for preparing 2-amino-5-substituted oxazolines due to its simplicity and reproducibility.
  • Introduction of the p-methoxyphenyl-thiomethyl group is effectively achieved via nucleophilic substitution or coupling reactions involving thiophene derivatives and appropriate acyl intermediates.
  • Catalytic bases and solvents such as potassium carbonate and DMF enhance reaction efficiency in alkylation steps.
  • Chromatographic purification ensures high purity, critical for subsequent biological testing.
  • Oxidation of thiomethyl groups to sulfonyl or sulfinyl derivatives can be performed post-synthesis to modify biological properties.
  • Structural characterization is routinely confirmed by melting point determination, NMR, IR, and mass spectrometry, ensuring compound identity and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[(p-methoxyphenyl)thiomethyl]-2-oxazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-[(p-methoxyphenyl)thiomethyl]-2-oxazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-[(p-methoxyphenyl)thiomethyl]-2-oxazoline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the oxazoline ring and the methoxyphenyl group allows it to interact with various biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Toxicity and Stability

  • Chloro vs. Methoxy Substituents: The chloro-substituted analog, 2-amino-5-((p-chlorophenyl)thiomethyl)-2-oxazoline, exhibits toxicity via oral and intraperitoneal routes and releases Cl⁻, NOx, and SOx upon decomposition. In contrast, the methoxy group in the target compound likely reduces toxicity due to its electron-donating nature and may alter decomposition pathways to release less harmful byproducts (e.g., SOx instead of Cl⁻) .
  • Thiadiazole Derivatives: 2-Amino-5-(p-methoxyphenyl)-1,3,4-thiadiazole (a thiadiazole analog) demonstrates antibacterial activity. Replacing the oxazoline core with a thiadiazole introduces an additional sulfur atom, enhancing π-π stacking interactions but reducing hydrogen-bonding capacity compared to the oxygen-containing oxazoline .

Heterocyclic Core Modifications

  • Thiazole-Based Compounds: 2-Amino-5-(thioaryl)thiazoles, such as compound 3 from , act as potent Itk inhibitors (IC₅₀ = 4 nM). However, oxazolines may offer better metabolic stability due to reduced susceptibility to oxidative degradation .
  • Dihydro-Oxazoline Derivatives :
    5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine lacks the thiomethyl group but shares the oxazoline core. The bromo substituent increases molecular weight and polarizability, which could enhance halogen bonding in target interactions compared to the methoxy group .

Comparative Data Table

Compound Core Structure Substituent Key Properties Biological Activity Toxicity
2-Amino-5-((p-Methoxyphenyl)thiomethyl)-2-oxazoline Oxazoline p-Methoxyphenylthiomethyl Lipophilic, releases SOx/NOx Potential kinase/antibacterial Lower toxicity vs. chloro analog
2-Amino-5-((p-Chlorophenyl)thiomethyl)-2-oxazoline Oxazoline p-Chlorophenylthiomethyl Toxic (oral/IP), releases Cl⁻/NOx/SOx Not reported High toxicity
2-Amino-5-(p-methoxyphenyl)-1,3,4-thiadiazole Thiadiazole p-Methoxyphenyl Antibacterial, π-π stacking Gram-negative antibacterial Moderate irritation
2-Amino-5-(thioaryl)thiazoles Thiazole Thioaryl Itk inhibition (IC₅₀ = 4 nM) IL-2 suppression Low (cell-specific)
5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine Dihydro-oxazoline 4-Bromophenyl Halogen bonding, synthetic intermediate Not reported Not characterized

Biological Activity

2-Amino-5-((p-methoxyphenyl)thiomethyl)-2-oxazoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications. This article synthesizes current research findings on its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic implications.

Chemical Structure and Properties

The compound features an oxazoline ring, which is known for its versatility in drug design. The presence of a thiomethyl group and a methoxyphenyl substituent enhances its lipophilicity and may influence its interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of various oxazoline derivatives, including 2-Amino-5-((p-methoxyphenyl)thiomethyl)-2-oxazoline. In vitro assays against poliovirus strains demonstrated that certain derivatives exhibit potent antiviral activity at submicromolar concentrations. For instance, compounds structurally related to 2-Amino-5-((p-methoxyphenyl)thiomethyl)-2-oxazoline were shown to inhibit viral replication effectively, suggesting that modifications in the oxazoline structure can significantly impact antiviral efficacy .

Table 1: Antiviral Activity of Oxazoline Derivatives

CompoundActivity Against Sabin StrainConcentration (μM)
2-Amino-5-((p-methoxyphenyl)thiomethyl)-2-oxazolineActiveSubmicromolar
Compound XInactive-
Compound YActiveMicromolar

Anticancer Activity

In addition to antiviral properties, 2-Amino-5-((p-methoxyphenyl)thiomethyl)-2-oxazoline has been evaluated for anticancer activity. Studies indicate that derivatives of this compound can induce cytotoxic effects in various cancer cell lines. For example, certain oxazoline derivatives demonstrated significant inhibition of cell proliferation in breast cancer models, correlating with their structural features .

Table 2: Cytotoxicity of Oxazoline Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (μM)
2-Amino-5-((p-methoxyphenyl)thiomethyl)-2-oxazolineMDA-MB-23110
Compound AHeLa5
Compound BA54915

Structure-Activity Relationship (SAR)

The biological activity of 2-Amino-5-((p-methoxyphenyl)thiomethyl)-2-oxazoline can be partially explained through SAR studies. Modifications to the oxazoline ring or the substitution pattern on the phenyl group significantly affect both antiviral and anticancer activities. For instance, replacing the methoxy group with other electron-donating or withdrawing groups alters the electronic properties of the molecule, which can enhance or diminish its biological efficacy .

Case Studies

  • Poliovirus Inhibition : A study assessed the efficacy of various oxazoline derivatives against poliovirus strains. The results indicated that certain modifications led to enhanced potency against specific viral strains, highlighting the importance of structural optimization in drug design.
  • Breast Cancer Models : Another investigation focused on the anticancer effects of similar compounds in MDA-MB-231 cells. The study revealed that specific structural features contributed to increased cytotoxicity, providing insights into potential therapeutic applications for breast cancer treatment.

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